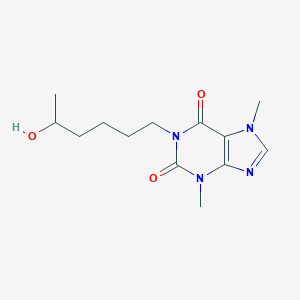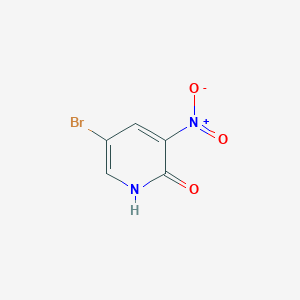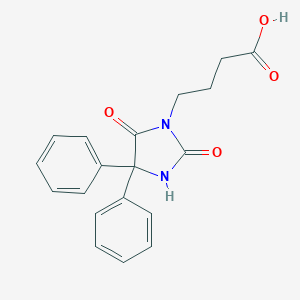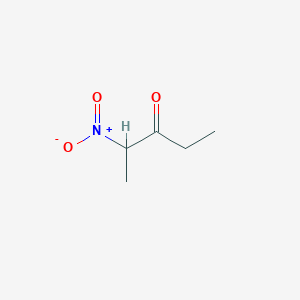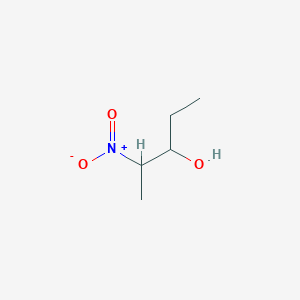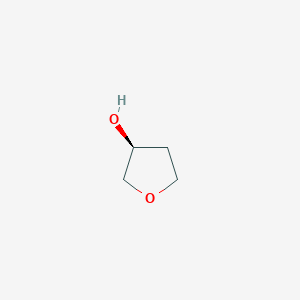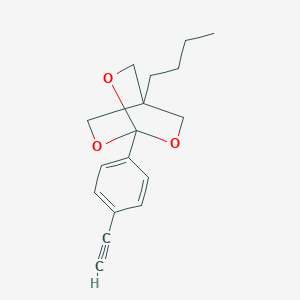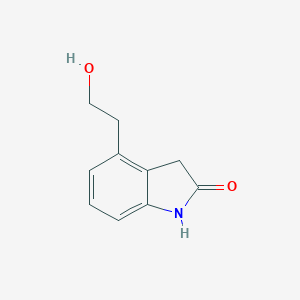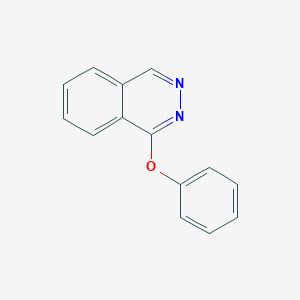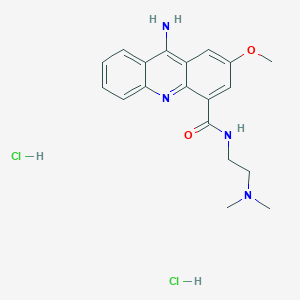
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride, also known as DAPI, is a fluorescent stain that is widely used in scientific research. It is a small molecule that can penetrate cell membranes and bind to DNA, making it useful for visualizing the nucleus in live or fixed cells.
Mechanism Of Action
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride involves the binding of the molecule to the minor groove of double-stranded DNA. It has a high affinity for AT-rich regions of DNA and can distinguish between single-stranded and double-stranded DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride does not interfere with DNA replication or transcription, making it a useful tool for studying these processes in live cells.
Biochemical And Physiological Effects
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not induce DNA damage or mutations. However, it is important to note that 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is a potential mutagen and should be handled with care.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride in lab experiments include its high specificity for DNA, its ability to penetrate cell membranes, and its compatibility with a wide range of fixation and staining protocols. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has some limitations, such as its potential mutagenicity, its inability to distinguish between live and dead cells, and its limited spectral range, which can make it difficult to use in multiplexed imaging experiments.
Future Directions
There are several potential future directions for research involving 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. One area of interest is the development of new fluorescent dyes that can be used in combination with 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride for multiplexed imaging experiments. Another area of interest is the development of new imaging techniques that can provide higher resolution and more dynamic information about chromatin structure and gene expression in living cells. Finally, there is ongoing research into the potential use of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride and other DNA-binding dyes for diagnostic and therapeutic applications in medicine.
Synthesis Methods
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-chloroacridine with ethylenediamine to form 4-acridinecarboxamide, which is then reacted with N,N-dimethylethylenediamine to form the final product, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. The dihydrochloride salt is typically used for biological applications.
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is commonly used in fluorescence microscopy to visualize the nucleus of cells. It binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. This allows researchers to study the structure and dynamics of chromatin, DNA replication, and gene expression in living cells.
properties
CAS RN |
100113-04-0 |
|---|---|
Product Name |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride |
Molecular Formula |
C19H24Cl2N4O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI Key |
GFRJAXLRZXRPKC-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
Other CAS RN |
100113-04-0 |
synonyms |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methoxy-4-acridinecarboxamide dih ydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



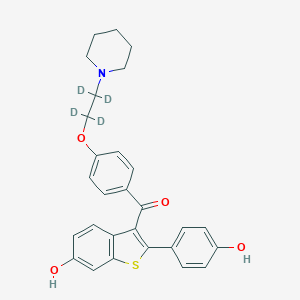

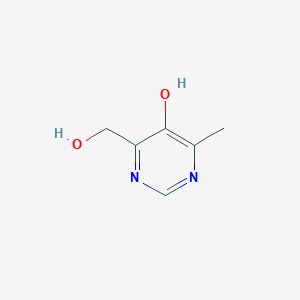
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
